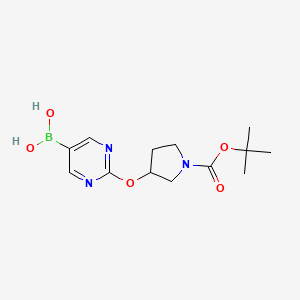
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
Übersicht
Beschreibung
“2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid” is a boronic acid derivative . Its IUPAC name is 2-{[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]oxy}-5-pyrimidinylboronic acid . The compound has a molecular weight of 309.13 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.13 . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, also known as (2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid:
Medicinal Chemistry
This compound is often used in medicinal chemistry for the development of new pharmaceuticals. Its boronic acid moiety allows it to act as a protease inhibitor, which is crucial in designing drugs for diseases such as cancer and diabetes. The pyrrolidine and pyrimidine structures provide additional binding sites, enhancing the compound’s specificity and efficacy .
Organic Synthesis
In organic synthesis, 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid serves as a versatile building block. It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules. This makes it valuable in the synthesis of various organic compounds, including natural products and polymers .
Material Science
The compound’s unique structure allows it to be used in the development of advanced materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the creation of high-performance materials for industrial applications .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes. Its boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules like sugars and nucleotides. This application is crucial for understanding cellular mechanisms and developing diagnostic tools .
Catalysis
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes, where efficiency and cost-effectiveness are paramount. It is particularly useful in asymmetric synthesis, where it helps produce chiral molecules with high enantiomeric purity .
Drug Delivery Systems
The compound is also explored in the design of drug delivery systems. Its chemical properties allow it to be conjugated with drugs, enhancing their solubility and stability. This application aims to improve the bioavailability and targeted delivery of therapeutic agents, reducing side effects and increasing treatment efficacy .
Sensor Development
In sensor technology, 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is used to develop sensors for detecting various analytes. Its boronic acid group interacts with specific molecules, allowing for the creation of highly sensitive and selective sensors. These sensors are used in environmental monitoring, medical diagnostics, and food safety .
Agricultural Chemistry
Lastly, this compound finds applications in agricultural chemistry. It is used in the synthesis of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological targets makes it effective in protecting crops from pests and diseases, contributing to sustainable agricultural practices .
Eigenschaften
IUPAC Name |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHNJSHQLUWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2CCN(C2)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid | |
CAS RN |
2096337-78-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




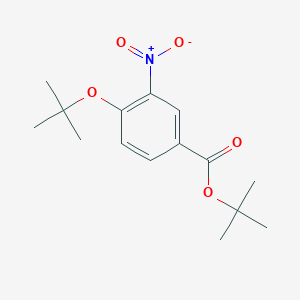
![tert-Butyl 4-(6-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B3060190.png)
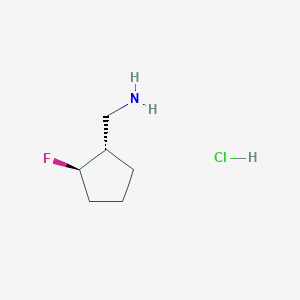
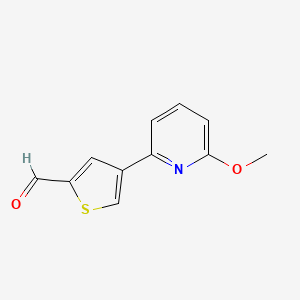
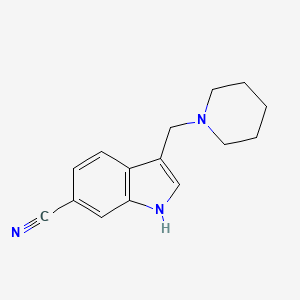

![Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B3060198.png)
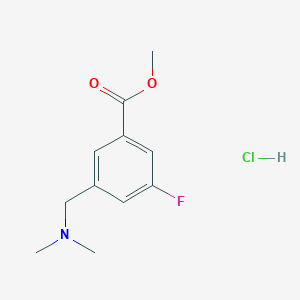
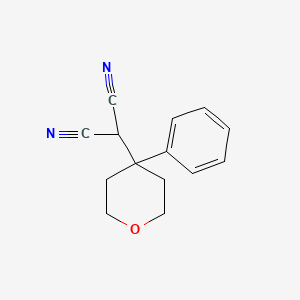
![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B3060201.png)
![6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B3060203.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B3060204.png)
![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)